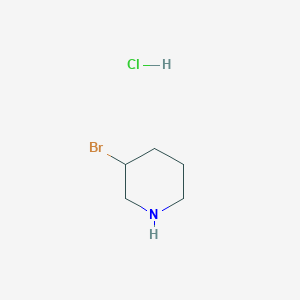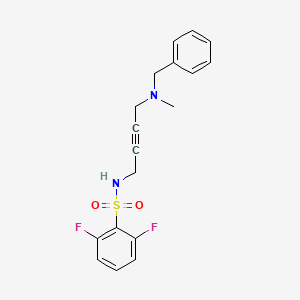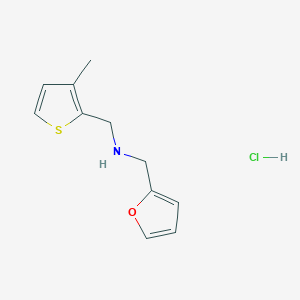![molecular formula C13H11N5O B2894910 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305851-85-8](/img/structure/B2894910.png)
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a compound that belongs to the class of 1,2,4-triazines. 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Applications De Recherche Scientifique
Dihydrofolate Reductase Inhibition
This compound has been identified as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis. Therefore, inhibitors of DHFR are valuable in the treatment of diseases where cell division is rapid, such as:
- Bacterial Infections : By inhibiting DHFR, the compound can prevent bacteria from synthesizing DNA, thus acting as an antibacterial agent .
- Parasitic Infections : Similar to its antibacterial application, it can be used to treat parasitic infections that rely on rapid cell division .
- Cancer Therapy : As cancer cells divide rapidly, DHFR inhibitors can be used in chemotherapy to slow down or stop the growth of cancer cells .
Antifolate Properties
Compounds with antifolate properties are being extensively investigated for their potential to act as DHFR inhibitors. The specific structure of this compound, particularly the amino group at position 2, is believed to be critical for effective interaction with DHFR .
Synthesis of Analog Compounds
The compound serves as a starting point for the synthesis of a series of analogs. These analogs are studied for their biological activity and potential as DHFR inhibitors, which could lead to the development of new medications .
Prototropic Tautomerism Studies
The compound exhibits prototropic tautomerism, and studies on its dihydro analogs have provided insights into the predominance of the 3,4-dihydro form in DMSO solutions. This has implications for understanding the stability and reactivity of such compounds .
Molecular Interaction Studies
Research into the influence of substituents at position 4 and the degree of saturation of the heterocycle on the properties of these derivatives has been conducted. This helps in understanding how structural changes affect the interaction with biological targets .
Pharmacological Research
The compound’s ability to inhibit DHFR makes it a candidate for pharmacological research, aiming to discover new drugs with improved efficacy and reduced side effects for the treatment of various diseases .
Chemical Property Analysis
The compound’s chemical properties, such as melting point, boiling point, density, and molecular weight, are analyzed to understand its behavior in different environments and its suitability for various applications .
Drug Design and Development
The compound’s structure and activity profile make it a valuable model in drug design and development. By modifying its structure, researchers can design new compounds with targeted properties for specific therapeutic applications .
Mécanisme D'action
Target of Action
The primary target of 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme mammalian dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and DNA replication, making it a key target for antimicrobial and anticancer drugs .
Mode of Action
The compound interacts with DHFR, inhibiting its activity . This interaction disrupts the enzyme’s normal function, leading to a decrease in the production of tetrahydrofolate, a critical component in the synthesis of nucleotides .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides. The disruption of this pathway leads to a decrease in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The inhibition of DHFR by 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine results in a decrease in DNA replication and cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Propriétés
IUPAC Name |
4-(furan-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHEKCVJYJHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2894827.png)
![(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one](/img/structure/B2894828.png)


![4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2894833.png)
![3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894834.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2894835.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2894842.png)
![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2894848.png)
![(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2894849.png)